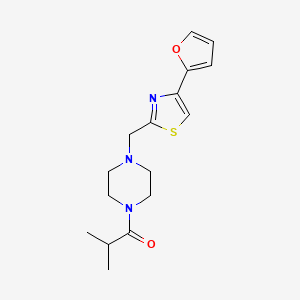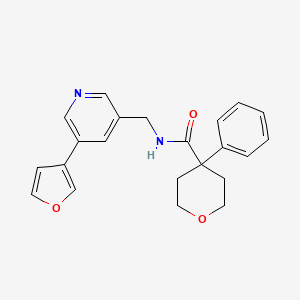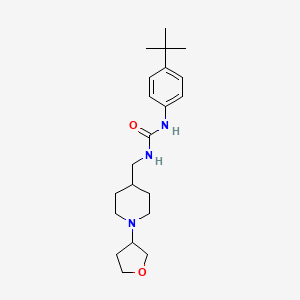
1-(4-(Tert-butyl)phenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Control and Site of Lithiation
Lithiation of certain urea derivatives enables selective functionalization, which is crucial in synthesizing various compounds. For instance, lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar compounds with tert-butyllithium in tetrahydrofuran occurs at specific sites, allowing for subsequent reactions with electrophiles to yield substituted derivatives. This process demonstrates the utility of lithiation in modifying urea compounds, which could extend to the synthesis or functionalization of the compound (Smith et al., 2013).
Association Studies and Hydrogen Bonding
The association of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines through hydrogen bonding highlights the potential for using similar urea derivatives in developing molecular recognition systems. These associations depend on the substituents and can influence the formation of complexes, which is fundamental in supramolecular chemistry and sensor development (Ośmiałowski et al., 2013).
Cyclodextrin Complexation for Molecular Devices
The study on cyclodextrin complexation with stilbene derivatives, including those with tert-butylphenyl groups, explores the self-assembly of molecular devices. Such complexes exhibit photoisomerization, which can be harnessed in designing light-responsive materials. This research indicates the potential of urea derivatives in constructing molecular devices with tunable properties (Lock et al., 2004).
Solvent Extraction of Metal Salts
Ditopic receptors containing urea groups have been studied for their ability to extract Cu(ii) salts from water, demonstrating the role of urea derivatives in selective metal ion extraction. This application is significant in environmental remediation and resource recovery, suggesting that similar compounds could be developed for specific ion recognition and extraction (Carreira-Barral et al., 2017).
Chemical Modification for Analgesic Activity
Research on the modification of urea-based TRPV1 antagonists, like N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, indicates the potential for developing novel analgesics. By altering structural components, researchers aim to improve pharmacological profiles and minimize side effects, highlighting the versatility of urea derivatives in medicinal chemistry (Nie et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)17-4-6-18(7-5-17)23-20(25)22-14-16-8-11-24(12-9-16)19-10-13-26-15-19/h4-7,16,19H,8-15H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVVAFHSLZOQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)
![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)

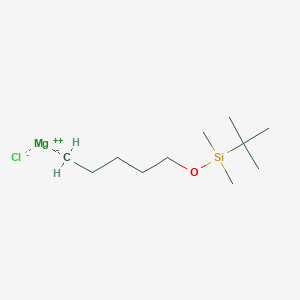
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2858155.png)

![N-benzyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858158.png)
![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2858162.png)
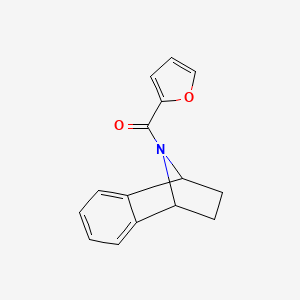
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2858165.png)
![4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2858166.png)

